molecular formula C17H14N2O2 B2859186 N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 955673-53-7

N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B2859186
CAS No.: 955673-53-7
M. Wt: 278.311
InChI Key: OAEOKVRSEFFTDQ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide is a chemical compound from the 1,3-oxazole class, offered for research and development purposes. This product is provided "As-Is" and is intended for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. Oxazole-based scaffolds are a significant focus in modern medicinal chemistry due to their diverse biological activities and presence in pharmacologically active molecules . The 1,3-oxazole ring serves as a critical core structure in compounds with documented immunoregulatory properties, including immunosuppressive, anti-inflammatory, and immunostimulatory activities . Researchers value this heterocycle for its potential to interact with specific biological targets. For instance, some isoxazole derivatives are known to function as non-cytotoxic inhibitors of enzymes like dihydroorotate dehydrogenase, while others exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) or modulating cytokine production . Furthermore, heterocyclic compounds like 1,2,4-oxadiazoles, which share bioisosteric similarities, are recognized for their stability and ability to improve the pharmacokinetic profiles of drug candidates, underscoring the broader value of such structures in lead optimization . The specific substitution pattern of this compound—featuring a 2-methylphenyl amide and a phenyl group on the oxazole ring—makes it a compound of interest for investigating structure-activity relationships (SAR). Researchers can utilize this molecule as a key intermediate or building block in the synthesis of more complex derivatives, or as a probe in biological assays to study immune function regulation and inflammatory pathways . Its potential applications span the discovery of new anti-infective agents, given the pressing need for compounds active against antibiotic-resistant pathogens, an area where related five-membered heterocycles have shown promise .

Properties

IUPAC Name

N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)19-16(20)17-18-11-15(21-17)13-8-3-2-4-9-13/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEOKVRSEFFTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Binding Affinity (Target) logP (Predicted)
N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide 1,3-oxazole Phenyl, 2-methylphenyl Not reported ~3.5
C22 1,2,4-oxadiazole Fluorophenyl, piperidine High (M. tuberculosis) ~2.8
6f 1,3,4-oxadiazole Chloro-phenoxy, cyclohexyl Moderate (Enzymatic assays) ~4.2
Compound 4a Benzoxazole-oxadiazole Phenyl, benzoxazole Not reported ~3.8

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between appropriately substituted oxazole precursors and carboxamide derivatives. Key steps include:

  • Cyclization : Use of dehydrating agents (e.g., POCl₃) to form the oxazole ring .
  • Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere .
  • Optimization : Monitor reaction progress using TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of aerosols or dust .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How can crystallographic data be obtained and refined to resolve the compound’s 3D structure?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .
  • Refinement : Iterative refinement via SHELXL, incorporating anisotropic displacement parameters and hydrogen atom positioning .
  • Validation : Check using tools like PLATON for symmetry and solvent masking .

Q. What experimental strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., methyl, phenyl groups) and test biological activity .
  • Biological Assays : Conduct dose-response studies (e.g., IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HeLa) .
  • Computational SAR : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies .

Q. How can contradictions in biological activity data across studies be systematically addressed?

  • Methodological Answer :

  • Reproducibility Checks : Validate protocols using standardized cell lines (e.g., ATCC-certified) and controls .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., assay conditions, solvent effects) .
  • Mechanistic Studies : Use knock-out models or siRNA to isolate target pathways .

Q. What computational methods are suitable for predicting binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with enzymes (e.g., kinases) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

Q. How can the compound’s mechanism of action be elucidated in pharmacological studies?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes .
  • Pathway Analysis : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling post-treatment .
  • In Vivo Models : Test efficacy in xenograft mice, monitoring tumor volume and biomarkers (e.g., VEGF, TNF-α) .

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